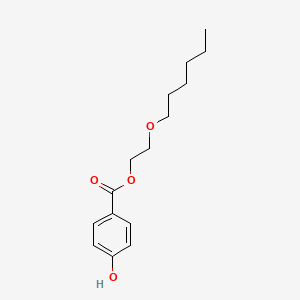![molecular formula C61H124S5 B12542487 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane CAS No. 144000-07-7](/img/structure/B12542487.png)
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a long hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecylthiol with a suitable halomethyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted hydrocarbons depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane involves its interaction with molecular targets through its sulfur atoms and hydrocarbon chain. The sulfur atoms can form bonds with various biomolecules, potentially disrupting their normal function. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-ethyl-25-{[3-(octadecylsulfanyl)propoxy]methyl}-23,27-dioxa-19,31-dithianonatetracontane: Similar in structure but with additional ether and thioether groups.
Sulfonimidates: Organosulfur compounds with similar sulfur-containing functional groups.
Uniqueness
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane is unique due to its specific arrangement of sulfur atoms and the long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
144000-07-7 |
|---|---|
Molekularformel |
C61H124S5 |
Molekulargewicht |
1018.0 g/mol |
IUPAC-Name |
1-[2-[3-octadecylsulfanyl-2-(2-octadecylsulfanylethylsulfanyl)propyl]sulfanylethylsulfanyl]octadecane |
InChI |
InChI=1S/C61H124S5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-62-55-56-65-60-61(59-64-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)66-58-57-63-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h61H,4-60H2,1-3H3 |
InChI-Schlüssel |
ZLXJBKXJWDOFMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCSCC(CSCCCCCCCCCCCCCCCCCC)SCCSCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


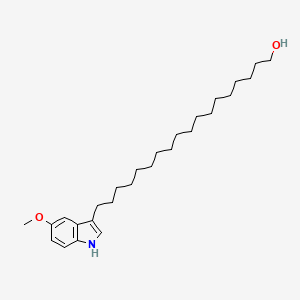
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
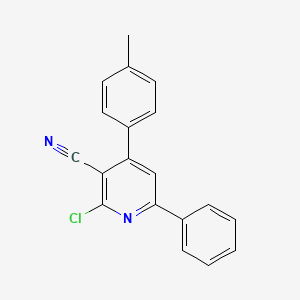
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
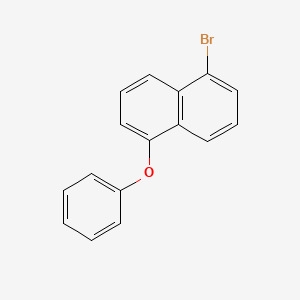
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
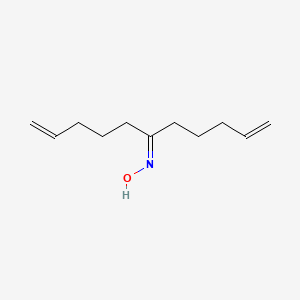
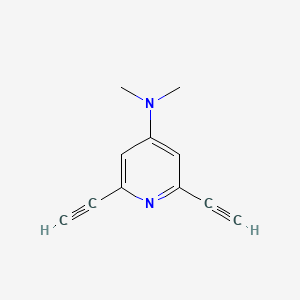
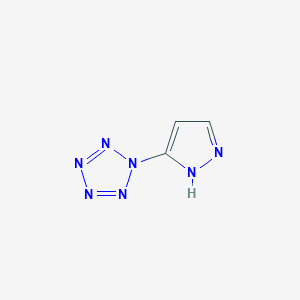
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)


